molecular formula C22H16ClN3O4 B6030625 N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

Cat. No.: B6030625
M. Wt: 421.8 g/mol
InChI Key: MFIQNKMNFZLWOX-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is a complex organic compound that features a benzoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring, which can be achieved through the condensation of 2-aminophenol with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Chlorination: The next step involves the chlorination of the benzoxazole derivative at the appropriate position using reagents such as thionyl chloride or phosphorus pentachloride.

    Nitration: The chlorinated benzoxazole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: Finally, the nitrobenzoxazole derivative is reacted with an appropriate amine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoxazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium alkoxide in alcohol, amines in the presence of a base.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted benzoxazole derivatives.

    Oxidation: Formation of oxidized products such as carboxylic acids or aldehydes.

Scientific Research Applications

N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has

Properties

IUPAC Name

N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4/c1-12-9-18-20(10-13(12)2)30-22(25-18)14-7-8-16(23)17(11-14)24-21(27)15-5-3-4-6-19(15)26(28)29/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIQNKMNFZLWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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